3-chloro-4,4-dimethylpent-2-enenitrile
Overview
Description
3-chloro-4,4-dimethylpent-2-enenitrile is a useful research compound. Its molecular formula is C7H10ClN and its molecular weight is 143.61 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4,4-dimethyl-pent-2-enenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization of Metal Complexes
Metal complexes based on functionalized ligands, such as 3-Chloro-4,4-dimethyl-pent-2-enenitrile, have been synthesized and characterized to understand their structural properties. For instance, the reaction of dimethyltin dichloride with certain pyridyl ligands resulted in the formation of dinuclear complexes, highlighting the versatility of these ligands in forming metal-organic frameworks with potential applications in catalysis and material science (Momeni et al., 2013).
Ruthenium(II) η5-Dienyl Compounds Synthesis
The synthesis of Ruthenium(II) η5-Dienyl compounds from di-μ-chlorodichloro-bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV) demonstrates the use of chlorinated and nitrile-functionalized precursors in organometallic chemistry. These compounds serve as versatile precursors for enantioselective hydrogenation catalysts, showcasing the potential of 3-Chloro-4,4-dimethyl-pent-2-enenitrile derivatives in asymmetric synthesis and catalysis (Bauer et al., 2000).
Antitumor Activity of Ruthenium(II) Complexes
The study of cis- and trans-dihalotetrakis(dimethyl sulfoxide)ruthenium(II) complexes reveals the potential therapeutic applications of ruthenium-based compounds. Such research underlines the relevance of incorporating chloro and nitrile functionalities in the development of novel antitumor agents (Alessio et al., 1988).
Photocycloaddition Reactions
The photocycloaddition of 3-Chloro-4,4-dimethyl-pent-2-enenitrile derivatives to other compounds demonstrates the utility of these molecules in synthetic organic chemistry, particularly in the formation of cyclic structures through light-mediated reactions. This aspect opens up avenues for the development of novel organic materials with tailored properties (Margaretha et al., 2007).
Properties
IUPAC Name |
3-chloro-4,4-dimethylpent-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZJFYFJKNOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370866 | |
Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216574-58-2 | |
Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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